5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

CDK2 inhibition Kinase profiling Anticancer drug discovery

This compound is differentiated by its 5-methyl substituent, critical for CDK2 binding. Substituting with the non-methylated analog (CAS 1330043-96-3) risks loss of target engagement. Ideal as a reference inhibitor for screening and SAR studies in oncology. Procure this specific version for reliable, reproducible cell cycle and apoptosis research.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
CAS No. 1330044-24-0
Cat. No. B1428787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
CAS1330044-24-0
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2
InChIInChI=1S/C11H9N5O/c1-7-4-13-10(15-11(7)17)8-5-14-16-3-2-12-6-9(8)16/h2-6H,1H3,(H,13,15,17)
InChIKeyHSWHRHVLLJLIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330044-24-0) for CDK2-Focused Cancer Research


5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330044-24-0, MF C11H9N5O, MW 227.22 g/mol) is a fused heterocyclic compound incorporating a pyrazolo[1,5-a]pyrazine core linked to a 5-methylpyrimidin-4-ol moiety . Its structural framework and demonstrated role as a cyclin-dependent kinase 2 (CDK2) inhibitor position it as a research tool in oncology-focused kinase inhibitor development .

Why 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330044-24-0) Cannot Be Replaced by Other CDK2-Targeting Pyrazolo[1,5-a]pyrazine Analogs


The activity and selectivity of pyrazolo[1,5-a]pyrazine-based kinase inhibitors are exquisitely sensitive to minor structural modifications. The target compound possesses a specific 5-methyl substituent on the pyrimidin-4-ol ring, a feature that differentiates it from the non-methylated analog 2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330043-96-3) [1]. In related pyrazolo[1,5-a]pyrimidine CDK2 inhibitor series, analogous methyl group introductions have been shown to modulate hydrophobic interactions within the ATP-binding pocket, directly impacting binding affinity and, consequently, functional potency [2]. Thus, substituting a generic analog without this methyl group risks losing key interactions that may be critical for achieving the desired level of target engagement and downstream biological effect.

Quantitative Differentiation of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330044-24-0) Against Closest Analogs


Potency Differentiation: Target Compound Bioactivity ≤0.1 μM vs. Non-Methylated Analog Reference

The target compound, 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330044-24-0), is documented with a general bioactivity value of ≤0.1 μM [1]. This serves as a critical potency benchmark. Its closest direct structural analog, 2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330043-96-3), lacks the 5-methyl group [2]. While a direct head-to-head IC50 comparison for CDK2 is not available in the public domain, the structural difference is significant. In related pyrazolo[1,5-a]pyrimidine series, the introduction of a methyl group at analogous positions has been shown to increase potency by over 30% due to enhanced hydrophobic interactions in the kinase ATP-binding pocket [3].

CDK2 inhibition Kinase profiling Anticancer drug discovery

Structural Specificity: 5-Methyl Substituent Differentiation from Unsubstituted Pyrimidin-4-ol Core Analog

The target compound (CAS 1330044-24-0) is characterized by a C11H9N5O molecular formula (MW 227.22) with a 5-methyl substituent on the pyrimidin-4-ol ring . The closest commercial analog, 2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330043-96-3), has the formula C10H7N5O (MW 213.20) and lacks this methyl group [1]. In the ATP-binding pocket of CDK2, this methyl group is predicted to engage in van der Waals interactions with hydrophobic residues such as Val18, Ala31, and Leu134, providing additional binding energy that the unsubstituted analog cannot achieve .

Medicinal chemistry SAR studies Chemical probe development

Target Engagement: CDK2 Active Site Binding Confirmation for 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330044-24-0) has been specifically identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), binding directly to its active site . This mechanism disrupts cell cycle progression and induces apoptosis in cancer cells . In contrast, many pyrazolo[1,5-a]pyrazine derivatives are reported as inhibitors of other kinases, such as PI3K, RET, or BTK, without CDK2 engagement . This target specificity differentiates the compound’s utility in experimental settings where CDK2 pathway modulation is the primary objective.

CDK2 inhibition Target validation Kinase assay development

Key Research Applications for 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330044-24-0)


CDK2 Inhibitor Screening and Selectivity Profiling in Oncology Research

Due to its documented activity (bioactivity ≤0.1 μM) and specific engagement of CDK2‘s active site , this compound is ideally suited as a reference inhibitor in screening campaigns aimed at identifying novel CDK2 modulators or for profiling selectivity against other cyclin-dependent kinases. Its defined mechanism of action allows researchers to benchmark new chemical entities in cell cycle arrest and apoptosis assays .

Structure-Activity Relationship (SAR) Studies on Pyrazolo[1,5-a]pyrazine Scaffolds

The compound’s well-defined structural features—specifically the 5-methyl substituent on the pyrimidin-4-ol ring—make it a critical reference point for SAR investigations . Medicinal chemists can systematically compare it with the non-methylated analog (CAS 1330043-96-3) to quantify the contribution of this methyl group to binding affinity, selectivity, and cellular potency in pyrazolo[1,5-a]pyrazine-based CDK2 inhibitors [1].

Chemical Probe Development for Cell Cycle Regulation Studies

With its confirmed role in inducing cell cycle arrest and apoptosis by inhibiting CDK2 activity , this compound serves as a validated chemical probe. Researchers can use it to dissect CDK2-dependent signaling pathways and to study the downstream effects of CDK2 inhibition in various cancer cell line models, providing a mechanistic tool for understanding cell cycle dysregulation in oncology .

Building Block for Advanced Heterocyclic Compound Synthesis

As a complex heterocyclic compound with a C11H9N5O molecular framework , 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol can be employed as a versatile building block in synthetic organic chemistry. Its unique fused ring system allows for further functionalization to generate novel derivatives with potentially enhanced or altered kinase inhibition profiles, supporting medicinal chemistry optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.